molecular formula C6H3Br2F B075295 1,3-Dibromo-5-fluorobenzene CAS No. 1435-51-4

1,3-Dibromo-5-fluorobenzene

Cat. No. B075295
CAS RN: 1435-51-4
M. Wt: 253.89 g/mol
InChI Key: ASWYHZXKFSLNLN-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluorobenzene (DBFB) is a halogenated aromatic compound with a wide range of applications in the scientific research and industrial fields. This compound has been studied extensively in both in vitro and in vivo studies, and its unique properties have made it a valuable tool for researchers.

Scientific Research Applications

  • Crystal Structure Prediction : A study by Misquitta et al. (2008) used an intermolecular potential for 1,3-dibromo-2-chloro-5-fluorobenzene, derived from first principles, to predict its crystal structure, demonstrating its utility in materials science and crystallography (Misquitta et al., 2008).

  • Spectroscopy Analysis : Ilango et al. (2008) conducted a study using FTIR and FT-Raman spectral analysis of 2-chloro-1,3-dibromo-5-fluorobenzene, indicating the compound's relevance in spectroscopic analysis (Ilango et al., 2008).

  • Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes, including derivatives like 1,3-dibromo-5-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).

  • Ab Initio Computation for Structure Determination : Boggs et al. (1982) explored the structures of various fluorobenzenes, including 1,3-difluorobenzene, using ab initio gradient methods, which is valuable for computational chemistry and molecular modeling (Boggs et al., 1982).

  • Biodegradation Studies : Moreira et al. (2009) researched the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis, highlighting its environmental and biological research applications (Moreira et al., 2009).

  • Crystal Structure Analysis : Thalladi et al. (1998) analyzed C−H···F interactions in crystalline fluorobenzenes, including 1,3-difluorobenzene, demonstrating its use in studying weak molecular interactions (Thalladi et al., 1998).

  • Chemical Synthesis : Sharif et al. (2013) synthesized a variety of fluorinated terphenyls via Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, including this compound, showing its role in organic synthesis (Sharif et al., 2013).

  • Nuclear Magnetic Resonance Studies : Suntioinen et al. (1992) studied solvent effects on coupling constants of fluorobenzenes using NMR, indicating the compound's importance in chemical analysis (Suntioinen et al., 1992).

Safety and Hazards

1,3-Dibromo-5-fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1,3-dibromo-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWYHZXKFSLNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162445
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1435-51-4
Record name 1,3-Dibromo-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-fluorobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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